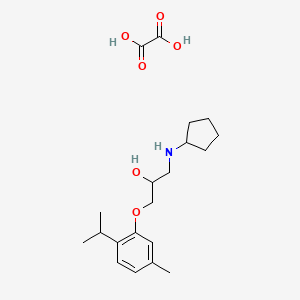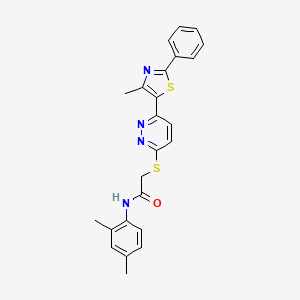![molecular formula C19H19N3O6S B3008176 N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105247-08-2](/img/structure/B3008176.png)
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structures of 3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones
- Research Focus: Examined the crystal structures of two isomeric 1,3-benzodioxol compounds, highlighting differences in intermolecular interactions and the roles of oxygen atoms in these structures.
- Key Finding: Significant differences were noted in the sets of intermolecular interactions, particularly involving the oxygen atoms in the compounds. This study provides insights into the structural dynamics of these compounds (Facchinetti et al., 2016).
Synthesis and Antimicrobial Activity of Thiazolidin Compounds
Synthesis and Antimicrobial Activity of New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and Acetamides
- Research Focus: Development and evaluation of novel thiazolidin compounds for antimicrobial activity.
- Key Finding: The study synthesized a series of thiazolidin compounds, revealing potent antimicrobial properties against various pathogens, including plant, animal, and human pathogens (Incerti et al., 2017).
Synthesis and Characterization of Celecoxib Derivatives
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents
- Research Focus: Investigated celecoxib derivatives for potential therapeutic applications.
- Key Finding: Identified a compound with significant anti-inflammatory and analgesic activities, showing promise for therapeutic development (Küçükgüzel et al., 2013).
Synthesis and Anticonvulsant Evaluation of Thiadiazoles
Synthesis and Anticonvulsant Evaluation of Some Novel 2,5-Disubstituted 1,3,4-Thiadiazoles
- Research Focus: Explored the anticonvulsant potential of novel 1,3,4-thiadiazoles.
- Key Finding: The synthesized compounds demonstrated significant anticonvulsant potential, underlining the importance of structural features for activity (Rajak et al., 2010).
Synthesis of Benzoxazole Moiety
Synthesis of Heterocyclic Containing Benzoxazole Moiety
- Research Focus: Explored the synthesis of compounds with a benzoxazole moiety, expecting them to possess biological activity.
- Key Finding: Elucidated the structural details of the newly synthesized compounds, which are anticipated to have biological relevance (Abdelhamid et al., 2008).
Antimicrobial Activity of 1,3-Thiazolidin Derivatives
Synthesis and Antimicrobial Activity of Some New 1,2-bis-[1,3-thiazolidin-3-yl]ethane Derivatives
- Research Focus: Synthesized 1,2-bis-[1,3-thiazolidin-3-yl]ethane derivatives and tested their antimicrobial properties.
- Key Finding: Found high antibacterial and antifungal activities, with some compounds showing more potency than the standard Amphotericin B (Dawood & Abu-Deif, 2013).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c23-18(20-11-13-5-6-16-17(9-13)28-12-27-16)19(24)21-14-3-1-4-15(10-14)22-7-2-8-29(22,25)26/h1,3-6,9-10H,2,7-8,11-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOYVHKJLDASMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
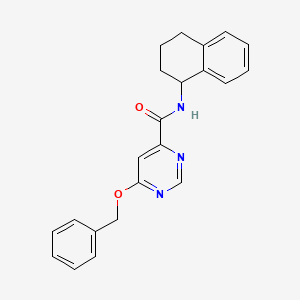
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide](/img/structure/B3008097.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)
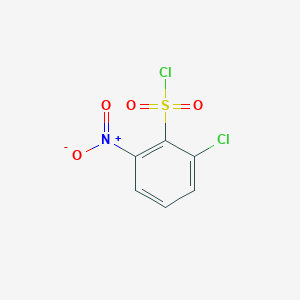
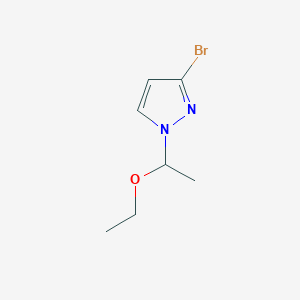
![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)




